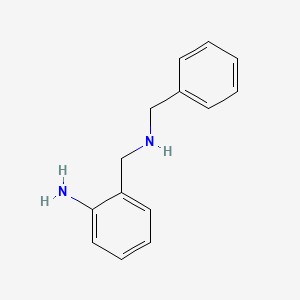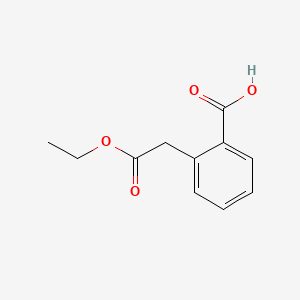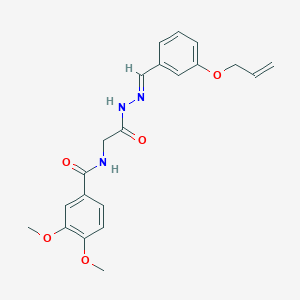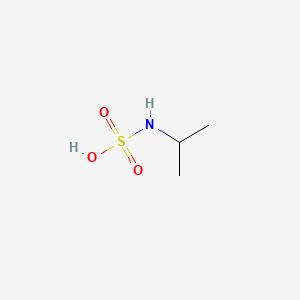
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is a synthetic organic compound with the molecular formula C10H8Cl2N2O4 This compound is characterized by its dichlorinated quinone structure, which is modified with acetamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinone derivative, such as 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene.
Acetylation: The quinone derivative undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetamido groups.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of dichloroquinone derivatives.
Reduction: Formation of dichlorohydroquinone derivatives.
Substitution: Formation of substituted quinone derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Lacks the dichloro substitution, resulting in different chemical properties.
N-(4-acetamido-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but without the dichloro groups.
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene: The parent quinone compound without acetamido groups.
Uniqueness
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is unique due to its specific combination of acetamido and dichloro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Propriétés
| 7510-09-0 | |
Formule moléculaire |
C10H8Cl2N2O4 |
Poids moléculaire |
291.08 g/mol |
Nom IUPAC |
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2O4/c1-3(15)13-7-5(11)10(18)8(14-4(2)16)6(12)9(7)17/h1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
ZYWQUADTNKEZKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=O)C(=C(C1=O)Cl)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)

![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)

![4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate](/img/structure/B12000188.png)





![3-[(4-Chlorobenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12000215.png)


